2-(1,3-Benzodioxol-5-ylamino)ethanol

oxidative hair dye colour fastness CIELAB

Oxidative hair dye couplers are not functionally interchangeable; substituting this coupler alters L*a*b* coordinates and wash fastness. This free-base form (mp 53-54°C) enables direct N-alkylation without neutralization, distinct from the HCl salt (CAS 94158-14-2). • Enables PPD-free, PTD-free, m-aminophenol-free formulations per US 11,285,091 B2 • Delivers green-brown (with ME⁺/N,N-Bis) or red-violet (with pyrazoles/p-aminophenol) hues • Published CIR & SCCS assessments; Annex III entry defines 1.5% use limit, <50 ppb nitrosamine control

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 81329-90-0
Cat. No. B1329970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Benzodioxol-5-ylamino)ethanol
CAS81329-90-0
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)NCCO
InChIInChI=1S/C9H11NO3/c11-4-3-10-7-1-2-8-9(5-7)13-6-12-8/h1-2,5,10-11H,3-4,6H2
InChIKeyBQHMISUMCDYQTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1,3-Benzodioxol-5-ylamino)ethanol Identity & Procurement Role


2-(1,3-Benzodioxol-5-ylamino)ethanol (CAS 81329-90-0) is the free-base form of a substituted methylenedioxyaniline that functions as an oxidative hair-dye coupler (precursor). It carries a secondary amine and a terminal hydroxyl group on an N-hydroxyethyl chain attached to the 1,3-benzodioxole scaffold [1]. The compound is distinct from its more commonly cited hydrochloride salt (CAS 94158-14-2, INCI: Hydroxyethyl-3,4-Methylenedioxyaniline HCl) and is supplied as a low-melting solid (mp 53–54 °C) . In oxidative dye systems, it reacts with primary intermediates (e.g., methoxymethyl-p-phenylenediamine) and hydrogen peroxide to form polymeric dyes trapped within the hair shaft, delivering permanent coloration [1][2]. Its procurement relevance centers on its role as a key enabler of m-aminophenol-free, PPD/PTD-free hair colouring compositions that meet evolving regulatory and consumer-safety expectations [1][3].

Why Coupler Swaps Fail for 2-(1,3-Benzodioxol-5-ylamino)ethanol


Oxidative hair-dye couplers are not functionally interchangeable, because each coupler produces a distinct set of chromophores — and therefore a specific shade, depth, and fastness profile — when paired with a given primary intermediate [1]. The substitution pattern on the benzodioxole ring and the hydroxyethyl chain of 2-(1,3-benzodioxol-5-ylamino)ethanol control both the hue trajectory (documented as green-brown with ME⁺/N,N-Bis; red-violet with C5-/C6-pyrazoles and p-aminophenol) and the resistance of the formed dye to thermal and photochemical fading [2][3]. Replacing this coupler with a generic alternative such as m-aminophenol or resorcinol without reformulation alters the L*a*b* colour coordinates, reduces wash fastness, and can introduce sensitization liabilities that the present compound helps to eliminate [1][4]. The evidence below quantifies these differences and establishes the criteria that justify preferential selection and procurement.

2-(1,3-Benzodioxol-5-ylamino)ethanol Comparative Evidence


Colour Stability vs. m-Aminophenol

In a direct head-to-head test, a cream formulation (F1*) containing hydroxyethyl-3,4-methylenedioxyaniline as coupler together with methoxymethyl-p-phenylenediamine (MBB) and 5-amino-6-chloro-o-cresol was compared against a reference formulation (F3) that used m-aminophenol (MAP) as coupler together with MBB [1]. Dyed IHIP level-10 lightest-blonde locks were exposed to 60 000 kJ in a SUNTEST XLS+ apparatus at 50 °C, and colour change was tracked via the CIELAB b* coordinate (yellow-blue axis) [1]. Composition F3 (MBB + MAP) exhibited a major colour shift from violet toward yellow, whereas composition F1* displayed the smallest b* deviation among all tested formulas, demonstrating substantially superior resistance to thermal- and photo-fading [1].

oxidative hair dye colour fastness CIELAB

m-Aminophenol-Free, PPD-Free Claims

The granted patent explicitly claims compositions “free of m-aminophenol” in which the coupler mixture comprises hydroxyethyl-3,4-methylenedioxyaniline together with MBB and 5-amino-6-chloro-o-cresol, while also excluding p-phenylenediamine (PPD) and p-toluenediamine (PTD) [1]. Concurrently, the compound is regulated under EU Cosmetics Regulation Annex III with a defined maximum on-head concentration of 1.5 % (after mixing with oxidant) and a nitrosamine limit of <50 μg kg⁻¹, providing a clear, auditable specification for formulation and quality control [2]. In contrast, m-aminophenol is classified as an extreme/strong sensitizer in the SCCS Memorandum on hair dye sensitisation and carries its own restriction profile, making its elimination from the label a tangible commercial differentiator [3].

cosmetic regulation sensitization m-aminophenol replacement

Free Base vs. Hydrochloride Salt Synthetic Utility

The free base 2-(1,3-benzodioxol-5-ylamino)ethanol (CAS 81329-90-0) is a low-melting solid (mp 53–54 °C) with a predicted pKa of 14.68, indicating that the secondary amine is predominantly non-protonated under typical organic reaction conditions . This contrasts with the hydrochloride salt (CAS 94158-14-2), which must be neutralised before participating in N-functionalisation reactions such as alkylation, acylation, or sulfonylation . The free base therefore eliminates a neutralisation step, reduces salt waste, and is directly compatible with moisture-sensitive transformations. Its density (1.351 g cm⁻³) and boiling point (363 °C predicted) further define handling and distillation parameters that differ from the salt .

synthetic intermediate free base N-alkylation

Colour Hue Outcomes with Primary Intermediates

The colour produced by an oxidative coupler depends on the primary intermediate it is paired with. Industry supplier documentation specifies that hydroxyethyl-3,4-methylenedioxyaniline yields a green-brown nuance when combined with ME⁺ and N,N-Bis(2-hydroxyethyl)-p-phenylenediamine, and a red-violet nuance with C5-pyrazole, C6-pyrazole, and p-aminophenol [1]. By comparison, the commonly used coupler m-aminophenol typically yields blue to violet shades with PPD/PTD-type primaries, and resorcinol yields yellow-green nuances — meaning that simple coupler substitution without hue-compensation reformulation leads to off-target colour results [2]. This specificity makes 2-(1,3-benzodioxol-5-ylamino)ethanol the preferred procurement choice when targeting the brown-to-red-violet region of the colour chart in m-aminophenol-free or PPD-free systems.

hair dye formulation colour nuance coupler-primary pairing

Dermal Penetration Profile for Safety Assessment

In a GLP-compliant OECD TG 428 in vitro percutaneous absorption study, a formulation containing 1.5% hydroxyethyl-3,4-methylenedioxyaniline HCl was applied to porcine skin at 1.5 mg cm⁻² [1]. After 24 h, the bioavailable amount (sum of receptor fluid and skin compartments) was 5.8 μg cm⁻², with only 0.3% of the applied dose reaching the receptor fluid [1]. The recovery in the upper skin was 0.047% and in the lower skin 0.0067% [1]. Limited dermal bioavailability supports the SCCS and CIR Expert Panel conclusions that the compound is safe for use as a hair dye ingredient at the regulated max. 1.5% on-head concentration [1][2].

dermal penetration safety assessment in vitro skin

2-(1,3-Benzodioxol-5-ylamino)ethanol Application Scenarios


m-Aminophenol-Free Permanent Hair Colours

Cosmetic formulators aiming to launch PPD-free, PTD-free and m-aminophenol-free oxidative hair colour lines can adopt the three-dye mixture claimed in US 11,285,091 B2 (MBB + hydroxyethyl-3,4-methylenedioxyaniline + 5-amino-6-chloro-o-cresol), which has been experimentally verified to deliver superior colour stability under accelerated light/heat testing relative to an m-aminophenol-containing reference [1]. The coupler is regulated at a maximum 1.5 % on-head and requires nitrosamine control below 50 ppb, providing concrete specification limits for quality assurance [2].

N-Substituted Benzodioxole Derivatives for Drug Discovery

Medicinal chemists exploring benzodioxole-containing scaffolds can employ the free base (CAS 81329-90-0) directly in N-alkylation, N-acylation or reductive amination sequences without a prior neutralisation step, a practical advantage over the hydrochloride salt . The defined physical properties (mp 53–54 °C, pKa 14.68, density 1.351 g cm⁻³) facilitate solvent selection, stoichiometry calculations, and purification design .

Red-Violet and Green-Brown Shade Palettes

When the target shade falls within the red-violet spectrum (with pyrazole or p-aminophenol primaries) or green-brown spectrum (with ME⁺/N,N-Bis primaries), hydroxyethyl-3,4-methylenedioxyaniline is the documented coupler of choice [3]. Procurement teams should select this coupler — rather than m-aminophenol (blue-violet) or resorcinol (yellow-green) — to achieve the intended hue without costly trial-and-error reformulation [3][4].

Regulatory Dossier for EU and Australian Hair Dye Registration

The compound benefits from a published CIR safety assessment, an SCCS opinion, and an explicit Annex III entry that together define the permissible use concentration (1.5 %), the nitrosamine ceiling (<50 μg kg⁻¹), and the requirement to avoid nitrosating agents [2][5]. These pre-existing evaluations reduce the burden of de novo safety testing and accelerate the regulatory submission process for new oxidative hair dye products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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